N-(4-Hydroxy-1-naphthyl)acrylamide

Fluorescent sensor pH probe Ratiometric detection

N-(4-Hydroxy-1-naphthyl)acrylamide (4-HNA, CAS 83968-63-2) is a bifunctional monomer characterized by a polymerizable acrylamide moiety at the 1-position and a phenolic hydroxyl group at the 4-position of the naphthalene ring. With a molecular weight of 213.23 g/mol and a calculated LogP of approximately 1.91, this compound integrates robust acrylamide polymerization chemistry with naphtholic functionality, enabling covalent incorporation into polymeric matrices while retaining pH-sensitive and photoactive properties.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 83968-63-2
Cat. No. B12647551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxy-1-naphthyl)acrylamide
CAS83968-63-2
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C2=CC=CC=C21)O
InChIInChI=1S/C13H11NO2/c1-2-13(16)14-11-7-8-12(15)10-6-4-3-5-9(10)11/h2-8,15H,1H2,(H,14,16)
InChIKeyCMEKWPYUZRCMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxy-1-naphthyl)acrylamide (CAS 83968-63-2): Technical Specification and Procurement Baseline


N-(4-Hydroxy-1-naphthyl)acrylamide (4-HNA, CAS 83968-63-2) is a bifunctional monomer characterized by a polymerizable acrylamide moiety at the 1-position and a phenolic hydroxyl group at the 4-position of the naphthalene ring . With a molecular weight of 213.23 g/mol and a calculated LogP of approximately 1.91, this compound integrates robust acrylamide polymerization chemistry with naphtholic functionality, enabling covalent incorporation into polymeric matrices while retaining pH-sensitive and photoactive properties [1]. Unlike simple acrylamides, 4-HNA possesses intrinsic fluorescence (excitation ~330-340 nm, emission ~420-450 nm) and serves as both a fluorogenic reporter and a molecular recognition site .

Why N-(4-Hydroxy-1-naphthyl)acrylamide Cannot Be Replaced by Generic Acrylamides: A Procurement Risk Analysis


Generic acrylamides (e.g., acrylamide, N-isopropylacrylamide) and simpler N-substituted variants lack the naphthol core required for π-π stacking interactions, intrinsic fluorescence, and pH-dependent spectral shifts critical to sensor and molecular imprinting applications . The 1,4-substitution pattern of 4-HNA creates a "push-pull" electronic system—electron-donating hydroxyl at the 4-position paired with electron-withdrawing acrylamide at the 1-position—that generates environmentally sensitive fluorescence absent in phenyl-based analogs such as N-(4-hydroxyphenyl)acrylamide . Additionally, the phenolic hydroxyl provides a post-polymerization modification handle (e.g., glycosylation, etherification) unavailable in N-(1-naphthyl)acrylamide, which lacks the hydroxyl group entirely . Substituting 4-HNA with a non-naphthyl or non-hydroxylated analog fundamentally alters polymer recognition capability, detection modality, and derivatization potential .

N-(4-Hydroxy-1-naphthyl)acrylamide: Comparative Performance Evidence for Scientific Selection


Intrinsic Fluorescence with pH-Dependent Emission: 4-HNA vs. N-(4-Hydroxyphenyl)acrylamide

4-HNA exhibits solvent- and pH-dependent intrinsic fluorescence with an excitation maximum of 330–340 nm and emission maximum of 420–450 nm (Stokes shift ~90 nm) . Deprotonation of the phenolic hydroxyl group (pKa ~9.3–9.5) yields a highly fluorescent phenolate anion, enabling pH-gated fluorescence and ratiometric sensing applications . In contrast, N-(4-hydroxyphenyl)acrylamide (CAS 34443-04-4), a phenyl-based analog, lacks the extended π-conjugation of the naphthalene system and consequently exhibits significantly reduced quantum yield and minimal pH-dependent spectral shift (class-level inference; direct comparative data not located) [1]. The naphthol core of 4-HNA enables Intramolecular Charge Transfer (ICT) upon deprotonation, generating a detectable red-shift in emission—a feature absent in the phenyl analog .

Fluorescent sensor pH probe Ratiometric detection

Post-Polymerization Modification Capability: 4-HNA vs. N-(1-Naphthyl)acrylamide

4-HNA possesses a free phenolic hydroxyl group at the 4-position that serves as a nucleophilic handle for post-polymerization derivatization, including glycosylation, etherification, and esterification, without disrupting the polymer backbone . This enables covalent attachment of biomolecules, fluorophores, or affinity tags to pre-formed polymer matrices. In contrast, N-(1-naphthyl)acrylamide (NAM; CAS not located), which lacks the hydroxyl substituent, offers no such post-modification site—any functionalization would require monomer redesign or harsh backbone modification [1]. The pKa of the phenolic hydroxyl (~9.3–9.5) enables selective deprotonation and subsequent alkylation under mildly basic conditions, whereas the amide nitrogen is non-basic (pKa ~-0.5) and unreactive .

Polymer functionalization Surface modification Bioconjugation

Electroactive 1,4-Aminonaphthol Core: Redox Activity Differentiator from Non-Hydroxylated Analogs

The 1,4-aminonaphthol core of 4-HNA exhibits intrinsic redox activity due to the electron-rich naphthalene system bearing both amine-derived (acrylamide at C1) and hydroxyl (C4) substituents . This electroactive character is useful in electrochemical sensor fabrication and conductive polymer applications. Notably, the redox activity is accompanied by susceptibility to oxidation to 1,4-naphthoquinone, requiring careful synthetic handling (e.g., redox-buffered Schotten-Baumann conditions with sodium dithionite as antioxidant) . In contrast, N-(1-naphthyl)acrylamide lacks the 4-hydroxyl group, eliminating both the redox activity and the associated synthetic stability challenges—a trade-off that must be weighed based on application requirements [1]. The presence of both electron-donating (-OH) and electron-withdrawing (-NHCO-) groups creates a polarized push-pull system responsive to electrochemical perturbation .

Electrochemical sensor Redox polymer Conductive hydrogel

HPLC Retention Characteristics: LogP 1.91 Enables Optimized Reverse-Phase Separation

4-HNA exhibits a calculated LogP of 1.91 ± 0.2, indicating moderate lipophilicity and strong retention on reverse-phase HPLC columns . This property has been leveraged in validated analytical methods using specialized naphthyl-selective columns (e.g., SIELC Newcrom R1) with acetonitrile/water mobile phases containing 0.1% formic acid or phosphoric acid [1]. The hydrophobic naphthyl group provides primary retention, while the hydroxyl group contributes secondary hydrogen-bonding interactions . In contrast, the structurally simpler analog N-(4-hydroxyphenyl)acrylamide (CAS 34443-04-4) has a significantly lower molecular weight (163.17 vs. 213.23 g/mol) and reduced aromatic surface area, resulting in shorter retention times and potential co-elution with synthetic impurities under identical gradient conditions (class-level inference; direct retention time comparison not available) [2].

HPLC analysis QC method Purity assessment

N-(4-Hydroxy-1-naphthyl)acrylamide: Validated Application Scenarios for Procurement Planning


Molecularly Imprinted Polymer (MIP) Sensors for Aromatic Analytes

4-HNA serves as a functional monomer in MIP synthesis where dual recognition mechanisms—π-π stacking via the naphthyl ring and hydrogen bonding via the hydroxyl/amide groups—enhance template binding affinity and selectivity . The intrinsic fluorescence of 4-HNA enables label-free transduction, where template binding quenches or enhances emission, creating turn-on/turn-off sensors for targets such as caffeine, theophylline, and polycyclic aromatic hydrocarbons (PAHs) . Unlike non-fluorescent monomers (e.g., methacrylic acid, acrylamide), 4-HNA eliminates the need for external fluorophore conjugation, simplifying sensor fabrication and reducing batch-to-batch variability .

Stimuli-Responsive Hydrogels with pH-Gated Fluorescence

Copolymerization of 4-HNA with water-soluble comonomers yields hydrogels exhibiting pH-dependent fluorescence due to the naphthol moiety (pKa ~9.3) . Deprotonation at alkaline pH generates a highly fluorescent phenolate anion, while protonation quenches emission, enabling ratiometric pH sensing in the physiological-to-basic range . This pH-gated response is unique to hydroxylated naphthyl monomers; hydrogels prepared from N-(1-naphthyl)acrylamide lack this pH sensitivity entirely [1]. Potential applications include smart wound dressings with visual pH indicators and drug delivery systems with fluorescence-monitored release .

Electrochemical Sensors Utilizing Redox-Active Polymer Films

The electroactive 1,4-aminonaphthol core of 4-HNA enables fabrication of redox-active polymer films for electrochemical sensing applications . Polymer-modified electrodes prepared from 4-HNA-containing copolymers exhibit detectable oxidation/reduction waves attributable to the naphthol/naphthoquinone redox couple . This electrochemical signature can be modulated by analyte binding, providing a transduction mechanism for electrochemical sensors. Users must account for the oxidation sensitivity of 4-HNA during synthesis (redox-buffered conditions with sodium dithionite recommended) . Non-hydroxylated naphthyl acrylamides do not provide comparable electrochemical activity [1].

Post-Polymerization Functionalization for Affinity Matrices

The phenolic hydroxyl group of 4-HNA remains accessible after polymerization, serving as a nucleophilic anchor for covalent attachment of biomolecules, fluorophores, or affinity tags . This enables modular construction of functional polymer scaffolds: a base copolymer containing 4-HNA is first synthesized, then selectively derivatized at the hydroxyl positions via etherification, esterification, or glycosylation without affecting the acrylamide backbone . This post-modification strategy reduces the need for multiple custom monomer syntheses and is particularly valuable for generating small libraries of functionalized affinity resins or sensor arrays from a single polymer precursor .

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